3-Iodo-5-methoxy-4-(methoxymethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-5-methoxy-4-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C10H11IO4 and a molecular weight of 322.1 g/mol . It is characterized by the presence of iodine, methoxy, and methoxymethoxy groups attached to a benzaldehyde core. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
The synthesis of 3-Iodo-5-methoxy-4-(methoxymethoxy)benzaldehyde typically involves the iodination of a suitable precursor followed by the introduction of methoxy and methoxymethoxy groups. One common synthetic route includes the following steps:
Iodination: A precursor benzaldehyde is iodinated using iodine and a suitable oxidizing agent.
Methoxylation: The iodinated intermediate is then treated with methanol in the presence of an acid catalyst to introduce the methoxy group.
Methoxymethoxylation: Finally, the compound is reacted with methoxymethyl chloride in the presence of a base to introduce the methoxymethoxy group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-Iodo-5-methoxy-4-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Iodo-5-methoxy-4-(methoxymethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Iodo-5-methoxy-4-(methoxymethoxy)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Iodo-5-methoxy-4-(methoxymethoxy)benzaldehyde can be compared with similar compounds such as:
4-Hydroxy-3-iodo-5-methoxybenzaldehyde: This compound has a hydroxyl group instead of a methoxymethoxy group, which affects its reactivity and applications.
3-Hydroxy-2-iodo-4-methoxybenzaldehyde: This compound has a hydroxyl group at a different position, leading to different chemical properties and uses.
4-Iodo-3-methylisoxazol-5-yl)methanol: This compound has a different core structure (isoxazole) and is used in different research applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and versatility in various scientific fields.
Properties
CAS No. |
212960-03-7 |
---|---|
Molecular Formula |
C10H11IO4 |
Molecular Weight |
322.10 g/mol |
IUPAC Name |
3-iodo-5-methoxy-4-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C10H11IO4/c1-13-6-15-10-8(11)3-7(5-12)4-9(10)14-2/h3-5H,6H2,1-2H3 |
InChI Key |
ZZWBVJJETJLIQL-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=C(C=C1I)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.